4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
Overview
Description
4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 3-(trifluoromethyl)-1,1’-biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 4’-Amino-3-(trifluoromethyl)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- 4-Nitro-3-(trifluoromethyl)benzoic acid
- 4-Nitro-3-(trifluoromethyl)phenol
Comparison: The presence of both nitro and trifluoromethyl groups further enhances its chemical versatility and reactivity, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(18)19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNKLBNXFDXRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511672 | |
Record name | 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346-99-6 | |
Record name | 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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